molecular formula C20H18N4OS2 B2650797 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(methylthio)benzamide CAS No. 1171788-35-4

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(methylthio)benzamide

Cat. No. B2650797
CAS RN: 1171788-35-4
M. Wt: 394.51
InChI Key: QVZSZFUULBWURH-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(methylthio)benzamide, also known as BPTES, is a small molecule inhibitor that selectively targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutaminase is upregulated in many types of cancer cells and plays a critical role in tumor growth and survival. BPTES has shown promising results in preclinical studies as a potential anticancer agent.

Scientific Research Applications

Supramolecular Gelators

N-(thiazol-2-yl)benzamide Derivatives as Supramolecular Gelators

A study focused on synthesizing N-(thiazol-2-yl) benzamide derivatives to investigate their gelation behavior. The research aimed to understand the impact of methyl functionality and non-covalent interactions on gelation behavior. Notably, specific amides demonstrated gelation in ethanol/water and methanol/water mixtures, attributed to π-π interactions and N–H⋯N and S⋯O interactions (Yadav & Ballabh, 2020).

Antiviral Activity

Benzamide-Based 5-Aminopyrazoles Against Avian Influenza

A novel synthesis route for benzamide-based 5-aminopyrazoles and their derivatives showed remarkable anti-avian influenza virus activity. This research highlighted the potential of these compounds in developing antiviral agents (Hebishy, Salama, & Elgemeie, 2020).

Insecticidal Assessment

Insecticidal Assessment of Heterocycles Incorporating a Thiadiazole Moiety

This study utilized a precursor for synthesizing various heterocycles to assess their insecticidal efficacy against the cotton leafworm. It represents the potential of these compounds in agricultural applications (Fadda et al., 2017).

Antibacterial Agents

Design, Synthesis, and QSAR Studies of Benzamide Derivatives

Research on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as a new class of antibacterial agents highlights the importance of structural design in enhancing antibacterial activity. Some compounds exhibited promising activity against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Antimicrobial Assessment

Thiosemicarbazide Derivatives in Heterocyclic Synthesis

This research utilized thiosemicarbazide derivatives for synthesizing various heterocyclic compounds, assessing their antimicrobial activity. It showcases the diverse potential of such compounds in developing new antimicrobial agents (Elmagd et al., 2017).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-methylsulfanyl-N-(2-pyrazol-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS2/c1-26-17-9-4-2-7-15(17)19(25)24(14-13-23-12-6-11-21-23)20-22-16-8-3-5-10-18(16)27-20/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZSZFUULBWURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N(CCN2C=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(methylthio)benzamide

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